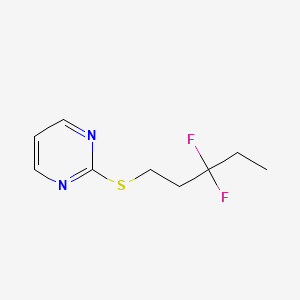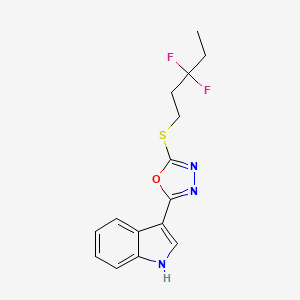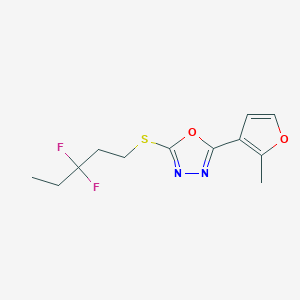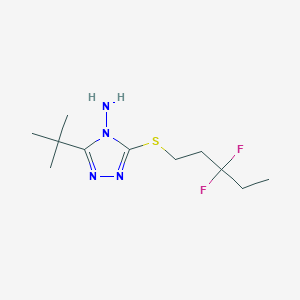
2-(3,3-Difluoropentylsulfanyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3-Difluoropentylsulfanyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a 3,3-difluoropentylsulfanyl group. Pyrimidine derivatives are known for their diverse biological activities and are integral components of many pharmaceuticals. The presence of the difluoropentylsulfanyl group can impart unique chemical and biological properties to the compound, making it a subject of interest in medicinal chemistry and drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-difluoropentylsulfanyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of the Difluoropentylsulfanyl Group: The difluoropentylsulfanyl group can be introduced through nucleophilic substitution reactions. For example, a pyrimidine derivative with a suitable leaving group (such as a halide) can react with 3,3-difluoropentylthiol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are suitable for large-scale synthesis would be selected to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(3,3-Difluoropentylsulfanyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the difluoropentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the pyrimidine ring that are activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
2-(3,3-Difluoropentylsulfanyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: It can be used to study the biological activity of pyrimidine derivatives and their interactions with biological targets.
Chemical Biology: The compound can serve as a probe to investigate the mechanisms of action of pyrimidine-based drugs.
Industrial Applications: It can be used in the synthesis of advanced materials or as an intermediate in the production of other chemical compounds.
作用機序
The mechanism of action of 2-(3,3-difluoropentylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropentylsulfanyl group can enhance the compound’s binding affinity and selectivity for these targets. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. The exact pathways involved would depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
2-(3,3-Difluoropropylsulfanyl)pyrimidine: Similar structure but with a shorter alkyl chain.
2-(3,3-Difluorobutylsulfanyl)pyrimidine: Similar structure but with a different alkyl chain length.
2-(3,3-Difluoropentylthio)pyrimidine: Similar structure but with a thioether group instead of a sulfanyl group.
Uniqueness
2-(3,3-Difluoropentylsulfanyl)pyrimidine is unique due to the specific combination of the difluoropentylsulfanyl group and the pyrimidine ring. This combination can result in distinct chemical and biological properties, such as enhanced stability, binding affinity, and selectivity for certain biological targets. The presence of the difluoropentylsulfanyl group can also influence the compound’s pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for drug development and other scientific research applications.
特性
IUPAC Name |
2-(3,3-difluoropentylsulfanyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2S/c1-2-9(10,11)4-7-14-8-12-5-3-6-13-8/h3,5-6H,2,4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEAQHXVEGPWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCSC1=NC=CC=N1)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-iodothiophen-2-yl)methyl]-2-methyloxan-4-amine](/img/structure/B7407444.png)
![(4-methyl-1,3-oxazol-2-yl)sulfanylmethyl (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B7407446.png)
![3-[[1-[1-(4-Bromopyrazol-1-yl)cyclopropyl]ethylamino]methyl]pentan-1-ol](/img/structure/B7407451.png)
![2-(2-methylfuran-3-yl)-5-[1-(1H-1,2,4-triazol-5-yl)propylsulfanyl]-1,3,4-oxadiazole](/img/structure/B7407458.png)
![4-[(4-Iodothiophen-2-yl)methylamino]pentan-2-ol](/img/structure/B7407462.png)
![2-[[2-(4-Methyl-1,3-thiazol-2-yl)propylamino]methyl]thiophene-3-sulfonamide](/img/structure/B7407477.png)
![triazol-1-ylmethyl (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B7407485.png)



![(6-fluoropyridin-3-yl)oxymethyl (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B7407511.png)
![2-[2-[[(1S,4S)-2-bicyclo[2.2.2]oct-5-enyl]amino]ethoxy]ethanol](/img/structure/B7407520.png)
![3-ethyl-N-[[(1R,5S)-8-(3-methyl-5-nitropyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methyl]triazole-4-carboxamide](/img/structure/B7407528.png)
![2-(3,3-Difluoropentylsulfanyl)-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B7407530.png)
